(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name [4- (4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]- (5-nitrofuran-2-yl)methanone . The exact mass of the compound is 386.10487624 g/mol .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 386.4 g/mol . It has a complexity of 580 and a topological polar surface area of 124 Ų . The compound has 0 hydrogen bond donor count and 7 hydrogen bond acceptor count . It also has 2 rotatable bonds .
Scientific Research Applications
Synthesis and Biological Activities
A study focused on the synthesis of derivatives of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone, including structures similar to your compound of interest. These compounds were characterized spectrally and screened for in vitro anti-bacterial activity, showing moderate to good antimicrobial effects (Mhaske et al., 2014).
Antimicrobial and Insecticidal Properties
Another study synthesized new piperidine thiazole compounds, closely related to the structure , and evaluated their insecticidal activities. Some of these compounds exhibited significant lethality against armyworms (Ding et al., 2019).
Anti-mycobacterial Chemotypes
Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to your compound, have been identified as new anti-mycobacterial chemotypes. Several compounds from this class demonstrated potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Antibacterial Activity and Docking Studies
Compounds with a similar structure, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, were synthesized and characterized. These compounds underwent molecular docking studies to understand their antibacterial activity, demonstrating potential in this field (Shahana & Yardily, 2020).
Anticancer Evaluation
A related study evaluated the anticancer activity of di- and trifunctional substituted 1,3-thiazoles with piperazine substituents. Certain compounds displayed significant efficacy against various cancer cell lines (Turov, 2020).
Antimicrobial and Antituberculosis Studies
Other derivatives, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, were synthesized and tested for their anticancer and antituberculosis properties, demonstrating significant activity in these areas (Mallikarjuna et al., 2014).
Anti-inflammatory Activity
Some novel compounds like 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1h-imidazole-1-yl) ethanone were synthesized and evaluated for their anti-inflammatory activity, showing potential in this therapeutic area (Ahmed et al., 2017).
Corrosion Inhibition
A study investigated the use of organic inhibitors, including compounds similar to your compound of interest, for corrosion inhibition of mild steel in acidic media. These compounds showed appreciable corrosion inhibition properties (Singaravelu et al., 2022).
Dual Action Antidepressants
Derivatives like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, structurally related to your compound, were synthesized and evaluated for their dual action as antidepressants by showing affinity for 5-HT1A receptors and serotonin reuptake inhibition (Orus et al., 2002).
Anti-psychotic Investigation
Novel Azo dye/Schiff base/Chalcone derivatives, including some with a similar structure, were synthesized and assessed for their antipsychotic activity, showing excellent results in haloperidol-induced catalepsy tests (Gopi et al., 2017).
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-11-3-4-12(2)16-15(11)19-18(27-16)21-9-7-20(8-10-21)17(23)13-5-6-14(26-13)22(24)25/h3-6H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRMICHOJRMNGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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